molecular formula C23H16Br2N2O2 B11559141 2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide

2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11559141
M. Wt: 512.2 g/mol
InChI Key: FQVVKVKYIBWZET-VULFUBBASA-N
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Description

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that features a combination of bromonaphthalene and bromophenyl furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of naphthalene to form 4-bromonaphthalene. This is followed by the formation of the furan ring and subsequent bromination to yield 5-(4-bromophenyl)furan. The final step involves the condensation of these intermediates with acetohydrazide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield de-brominated or hydrogenated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes or furans with altered bromine content.

Scientific Research Applications

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromonaphthalen-2-ol: This compound shares the bromonaphthalene moiety but lacks the furan and acetohydrazide components.

    5-(4-Bromophenyl)furan-2-carbaldehyde: Similar in structure but does not contain the naphthalene or acetohydrazide groups.

Uniqueness

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of bromonaphthalene and bromophenyl furan moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H16Br2N2O2

Molecular Weight

512.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C23H16Br2N2O2/c24-17-8-5-15(6-9-17)22-12-10-18(29-22)14-26-27-23(28)13-16-7-11-21(25)20-4-2-1-3-19(16)20/h1-12,14H,13H2,(H,27,28)/b26-14+

InChI Key

FQVVKVKYIBWZET-VULFUBBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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